molecular formula C15H12N4O4 B5769486 4-[5-(2-METHOXYPHENOXY)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOIC ACID

4-[5-(2-METHOXYPHENOXY)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOIC ACID

Cat. No.: B5769486
M. Wt: 312.28 g/mol
InChI Key: WDXCRMIMWWOUQE-UHFFFAOYSA-N
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Description

4-[5-(2-Methoxyphenoxy)-1H-1,2,3,4-tetraazol-1-yl]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core substituted with a tetraazole ring and a methoxyphenoxy group, which imparts unique chemical properties and reactivity.

Properties

IUPAC Name

4-[5-(2-methoxyphenoxy)tetrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4/c1-22-12-4-2-3-5-13(12)23-15-16-17-18-19(15)11-8-6-10(7-9-11)14(20)21/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXCRMIMWWOUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=NN=NN2C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2-Methoxyphenoxy)-1H-1,2,3,4-tetraazol-1-yl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Methoxyphenoxy Intermediate: The synthesis begins with the preparation of 2-methoxyphenol, which is then reacted with an appropriate halobenzoic acid derivative under nucleophilic aromatic substitution conditions to form the methoxyphenoxy intermediate.

    Tetraazole Ring Formation: The intermediate is then subjected to cyclization with a suitable azide source, such as sodium azide, under acidic or basic conditions to form the tetraazole ring.

    Final Coupling: The tetraazole intermediate is then coupled with a benzoic acid derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2-Methoxyphenoxy)-1H-1,2,3,4-tetraazol-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The tetraazole ring can be reduced to form corresponding amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution may involve sodium hydroxide (NaOH) or other strong bases.

Major Products

    Oxidation: Formation of 4-[5-(2-Hydroxyphenoxy)-1H-1,2,3,4-tetraazol-1-yl]benzoic acid.

    Reduction: Formation of 4-[5-(2-Methoxyphenylamino)-1H-1,2,3,4-tetraazol-1-yl]benzoic acid.

    Substitution: Various substituted derivatives depending on the specific reagents used.

Scientific Research Applications

4-[5-(2-Methoxyphenoxy)-1H-1,2,3,4-tetraazol-1-yl]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[5-(2-Methoxyphenoxy)-1H-1,2,3,4-tetraazol-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenoxy)benzoic acid: Shares the methoxyphenoxy and benzoic acid moieties but lacks the tetraazole ring.

    4-(4-Methylphenoxy)benzoic acid: Similar structure with a methyl group instead of a methoxy group.

    7-Methoxy-2-benzofurancarboxylic acid: Contains a benzofuran ring instead of the tetraazole and benzoic acid combination.

Uniqueness

4-[5-(2-Methoxyphenoxy)-1H-1,2,3,4-tetraazol-1-yl]benzoic acid is unique due to the presence of the tetraazole ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

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